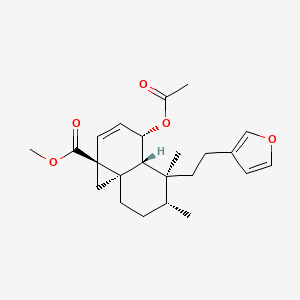

Methyl dodonate A acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "Methyl dodonate A acetate" often involves complex reactions that require precise conditions. For instance, the synthesis of methyl (methyl 4-O-acetyl-3-azido-2,3-dideoxy-α/β-D-arabino- and -α/β-D-ribo-hexopyranosid)uronates, as reported by Tuwalska, Sikorski, and Liberek (2008), involves high-resolution 1H and 13C NMR spectral data analysis and single-crystal X-ray diffraction analysis to understand the geometry and orientation of the functional groups within the compound (Tuwalska, Sikorski, & Liberek, 2008).

Molecular Structure Analysis

The molecular structure of compounds like "this compound" is crucial for understanding their chemical behavior. The study by Pyckhout, Alsenoy, and Geise (1986) on the structure of methyl acetate through electron diffraction, microwave, and infrared spectroscopy highlights the importance of analyzing the planarity and conformation of the molecular structure for such compounds (Pyckhout, Alsenoy, & Geise, 1986).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of "this compound" involves studying its reactivity under various conditions. For example, the reaction of [60]fullerene with dimethyl malonate in the presence of manganese(III) acetate dihydrate as reported by Zhang, Lu, Wang, and Wang (2003), provides insights into the potential chemical reactivities of similar compounds (Zhang, Lu, Wang, & Wang, 2003).

Physical Properties Analysis

The physical properties of "this compound" can be inferred from studies on similar compounds. The research by Driessen, Groeneveld, and van der Wey (2010) on metal(II) methyl formate, ethyl acetate, and diethyl malonate solvates provides valuable information on the physical interactions and properties of ester compounds, which can be related to the study of "this compound" (Driessen, Groeneveld, & van der Wey, 2010).

Chemical Properties Analysis

The chemical properties of "this compound" are closely tied to its functional groups and molecular structure. Insights can be drawn from studies like that of Wiberg and Laidig (1987) on the rotational barriers adjacent to double bonds in compounds like methyl formate and methyl acetate. Such studies elucidate the electronic and steric factors influencing the chemical behavior of ester compounds (Wiberg & Laidig, 1987).

Wissenschaftliche Forschungsanwendungen

Understanding Methanogenic Pathways

- The role of acetate in methanogenic pathways is crucial. It's a key precursor in CH4 production, and understanding the isotopic fractionation of acetate methyl can provide insights into methanogenic pathways and environmental CH4 production. The variability in fractionation factors suggests a complex interplay between environmental conditions and microbial processes, indicating that acetate methyl's role in methanogenesis is intricate and context-dependent (Conrad, 2005).

Biodiesel Production via Interesterification

- Methyl acetate is highlighted as an alternative to methanol in biodiesel production, addressing environmental concerns associated with waste glycerol. The by-product, triacetin, exhibits properties beneficial as a fuel additive, making the process cleaner and more sustainable. This showcases the versatility of acetate compounds in renewable energy and their contribution to environmental sustainability (Esan et al., 2021).

Epigenetic Modifications in Stress Response Genes

- The study of epigenetic modifications, including methylation, in response to adverse childhood experiences (ACEs) is a growing field. It highlights the importance of acetate compounds like methyl groups in understanding gene-environment interactions and their impact on mental and physical health outcomes. This research area underscores the significance of methylation and acetate derivatives in the broader context of human health and disease (Jiang et al., 2019).

Scaling-Up Ionic Liquid-Based Technologies

- The application of ionic liquids such as 1-ethyl-3-methylimidazolium acetate in dissolving biopolymers like cellulose and chitin is recognized for its potential in industrial applications. This stresses the importance of understanding the toxicity and environmental impact of acetate-based ionic liquids, ensuring their safe and sustainable industrial use (Ostadjoo et al., 2018).

Eigenschaften

IUPAC Name |

methyl (1aS,4S,4aR,5S,6R,8aS)-4-acetyloxy-5-[2-(furan-3-yl)ethyl]-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c1-15-5-10-22-14-23(22,20(25)26-4)11-7-18(28-16(2)24)19(22)21(15,3)9-6-17-8-12-27-13-17/h7-8,11-13,15,18-19H,5-6,9-10,14H2,1-4H3/t15-,18+,19-,21+,22+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAOLDXEOWNRQY-WMJZEDCSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CC2(C=CC(C3C1(C)CCC4=COC=C4)OC(=O)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23C[C@@]2(C=C[C@@H]([C@@H]3[C@@]1(C)CCC4=COC=C4)OC(=O)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.